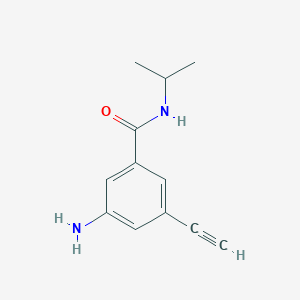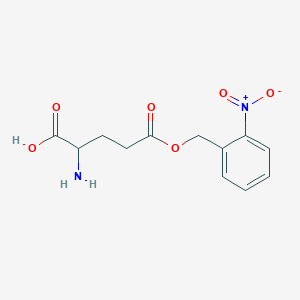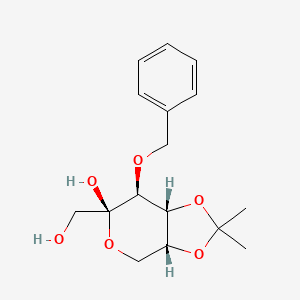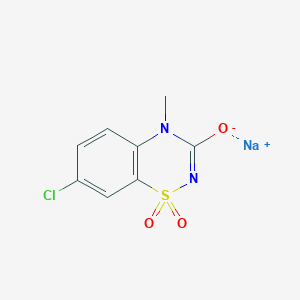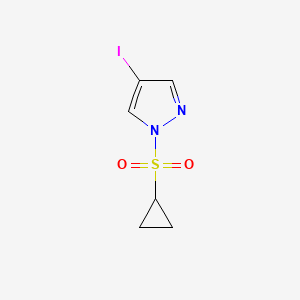![molecular formula C21H31NO7 B13712619 2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol is a complex organic compound that features a phenol group, a tetrahydrofuran ring, and two tert-butoxycarbonyl (Boc) protected amino groups. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol typically involves multiple steps. One common approach is to start with the phenol derivative and introduce the Boc-protected amino groups through a series of reactions. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The methoxytetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Boc-protected amino groups can be deprotected under acidic conditions to yield free amines.
Substitution: The methoxytetrahydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while deprotection of the Boc groups would yield free amines.
Scientific Research Applications
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity. The Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol: Features Boc-protected amino groups and a methoxytetrahydrofuran ring.
2-[Bis(Boc)amino]-6-(3-hydroxytetrahydrofuran-3-yl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
The presence of Boc-protected amino groups provides stability during synthesis, while the methoxytetrahydrofuran ring offers unique steric and electronic properties .
Properties
Molecular Formula |
C21H31NO7 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C21H31NO7/c1-19(2,3)28-17(24)22(18(25)29-20(4,5)6)15-10-8-9-14(16(15)23)21(26-7)11-12-27-13-21/h8-10,23H,11-13H2,1-7H3 |
InChI Key |
TXMMLGOPINBIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1O)C2(CCOC2)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



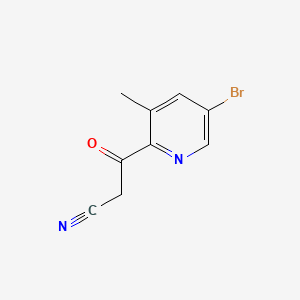

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
